5-Methylbenzothiazole
Overview
Description
5-Methylbenzothiazole is a chemical compound with the molecular formula C<sub>8</sub>H<sub>7</sub>NS . It belongs to the class of benzothiazole derivatives. The compound’s structure consists of a benzene ring fused with a thiazole ring, where the methyl group is attached to the benzene moiety.
Synthesis Analysis
The synthesis of 5-Methylbenzothiazole involves various methods, including cyclization reactions. One common approach is the condensation of 2-aminobenzylamine with carbon disulfide followed by oxidation. Researchers have explored modifications and optimization of reaction conditions to enhance yield and purity.
Molecular Structure Analysis
The molecular structure of 5-Methylbenzothiazole reveals a planar arrangement due to the conjugation between the benzene and thiazole rings. The methyl group provides steric effects, influencing reactivity and interactions with other molecules.
Chemical Reactions Analysis
5-Methylbenzothiazole participates in several chemical reactions:
- Acylation : The nitrogen atom in the thiazole ring can undergo acylation reactions with acyl chlorides or anhydrides.
- Substitution Reactions : The benzene ring is susceptible to electrophilic substitution, such as halogenation or nitration.
- Oxidation : The sulfur atom in the thiazole ring can be oxidized to form a sulfone or sulfoxide.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 60°C .
- Solubility : Moderately soluble in organic solvents (e.g., acetone, ethanol).
- Color : Pale yellow crystalline solid.
- Odor : Faint, characteristic odor.
Scientific Research Applications
Tuberculosis and Antimalarial Drug Development
5-Methylbenzothiazole derivatives have been explored for their potential in treating tuberculosis (TB) and malaria. A study found that certain 2-methylbenzothiazole-based compounds were effective against Mycobacterium tuberculosis and Plasmodium falciparum, the parasite causing malaria. These compounds demonstrated potent inhibitory activity at micromolar concentrations and were non-toxic to Vero cells, indicating their potential as lead scaffolds for anti-TB and antimalarial drugs (Huang et al., 2009).
Thermochemical Properties
The thermochemical properties of 5-fluoro-2-methylbenzothiazole (a related compound) have been studied to understand its energetic behavior in both condensed and gaseous states. This research, involving calorimetric techniques and computational calculations, contributes to a deeper understanding of the physical and chemical properties of such compounds, which is crucial for various scientific and industrial applications (Silva et al., 2018).
Antitumor Activity
Various studies have focused on the antitumor properties of 5-methylbenzothiazole derivatives. For instance, research on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has revealed its selective antitumor properties. These studies include the examination of DNA damage, cell cycle arrest, and the identification of cytochrome P450 enzymes mediating the antitumor activity of these compounds. Such research is paving the way for new treatments for cancers, such as breast and colorectal cancer (Tan et al., 2011).
Fungicide Production
An improved process for producing 5-Methyl-1,2,4-triazolo(3,4-b) benzothiazole, a fungicide, has been developed. This process involves the synthesis of various intermediates and the final compound, with its purity confirmed through CHN analysis and structural verification via IR, 1H-NMR, and mass spectral data. This advancement in the production method could enhance the efficiency and effectiveness of fungicides in agricultural applications (Ahmadi & Nahri-Niknafs, 2014).
Photochemical Behavior
The photochemical behavior of 5-methylbenzotriazole, under UV light exposure, has been investigated to understand its transformation processes in aqueous solutions. This research is significant for environmental science, as it helps to assess the persistence and degradation of such compounds in natural water bodies, influencing decisions related to their environmental impact and management (Liu et al., 2021).
Safety And Hazards
- Toxicity : 5-Methylbenzothiazole may pose health risks upon prolonged exposure. Handle with care and follow safety protocols.
- Irritant : Skin and eye irritation may occur. Use appropriate protective equipment.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Future Directions
- Structure-Activity Relationship (SAR) Studies: Investigate modifications to enhance antibacterial activity.
- Pharmacological Applications : Explore potential therapeutic uses beyond antibacterial properties.
- Green Synthesis : Develop eco-friendly synthetic routes.
properties
IUPAC Name |
5-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIXVUYSFOUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559166 | |
Record name | 5-Methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzothiazole | |
CAS RN |
2942-16-7 | |
Record name | 5-Methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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